
4-Amino-3-fluorobenzonitrile
Overview
Description
4-Amino-3-fluorobenzonitrile (CAS 63069-50-1) is a fluorinated aromatic nitrile with the molecular formula C₇H₅FN₂ and a molar mass of 136.13 g/mol. It has a melting point of 87–90°C and is commercially available in purities ≥95% . The compound is structurally characterized by an amino (-NH₂) group at position 4 and a fluorine atom at position 3 on the benzene ring, with a nitrile (-CN) substituent at position 1.
Its safety profile includes hazards such as toxicity upon ingestion, inhalation, or skin contact (H302+H312, H315, H319) and an ADR classification of 6.1 III for transport . Industrially, it serves as a key intermediate in synthesizing pyrimidine derivatives for pharmaceutical applications, particularly in coupling reactions with chlorinated pyrimidines to form bioactive molecules .
Preparation Methods
Cyanation of Halogenated Aniline Derivatives
Copper-Mediated Cyanation
A widely employed method involves the substitution of a halogen atom (e.g., bromine) in fluorinated aniline derivatives with a cyano group using copper cyanide (CuCN). This approach is adapted from the synthesis of structurally similar compounds, such as 4-amino-3,5-difluorobenzonitrile.
Procedure:
- Starting Material: 4-Bromo-3-fluoroaniline.
- Reagents: CuCN (3 equivalents), dimethylformamide (DMF).
- Conditions: Reflux at 150–160°C for 24 hours under inert atmosphere.
- Workup: The mixture is cooled, diluted with ammonium hydroxide, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield crude product, which is purified via silica gel chromatography.
Optimization:
- Excess CuCN ensures complete conversion, but stoichiometric ratios (1:1.2 substrate:CuCN) reduce metal waste.
- Solvent choice (DMF vs. acetonitrile) impacts reaction rate and yield. DMF provides higher polarity, facilitating CuCN solubility.
Yield: 70–85% (theoretical for analogous reactions).
Nitro Group Reduction
Catalytic Hydrogenation of Nitro Precursors
Reduction of 4-nitro-3-fluorobenzonitrile offers a direct route to the target compound. This method avoids halogen intermediates and leverages catalytic hydrogenation for high selectivity.
Procedure:
- Starting Material: 4-Nitro-3-fluorobenzonitrile.
- Catalyst: Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel.
- Conditions: Hydrogen gas (1–3 atm) in ethanol or methanol at 25–50°C for 6–12 hours.
- Workup: Filtration to remove the catalyst, followed by solvent evaporation and recrystallization.
Optimization:
- Pressure: Higher H₂ pressure (3–5 atm) reduces reaction time but risks over-reduction.
- Solvent: Methanol improves nitro group solubility, enhancing reaction efficiency.
Halogen-Amination Exchange
Ammonolysis of 4-Halo-3-fluorobenzonitrile
Direct displacement of a halogen (Cl, Br) with ammonia under controlled conditions provides a single-step route. This method is scalable and avoids multi-step synthesis.
Procedure:
- Starting Material: 4-Chloro-3-fluorobenzonitrile.
- Reagents: Anhydrous ammonia (liquid or gas), polar aprotic solvent (e.g., DMSO).
- Conditions: 80–120°C in a sealed reactor for 12–24 hours.
- Workup: Neutralization with dilute HCl, extraction with dichloromethane, and distillation.
Optimization:
- Ammonia Concentration: A 5:1 molar ratio (NH₃:substrate) balances reactivity and safety.
- Temperature: Temperatures >100°C accelerate substitution but may induce side reactions (e.g., nitrile hydrolysis).
Industrial-Scale Production
Continuous Flow Microreactor Systems
Recent patents highlight the use of microchannel reactors for high-throughput synthesis, minimizing decomposition and improving heat transfer.
Protocol:
- Diazotization: 3-Fluoro-4-nitrobenzonitrile is diazotized with NaNO₂/HCl at 0–10°C.
- Coupling: The diazonium salt reacts with m-chlorophenol in a microreactor (residence time: 20–45 seconds).
- Reduction: Azo intermediates are reduced using Zn/NH₄HCO₃ to yield the final product.
Advantages:
- Precision: Microreactors enable exact temperature control (ΔT ±1°C).
- Efficiency: 85–90% yield at pilot scale.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Nitrile Hydrolysis
The electron-withdrawing nitrile group is prone to hydrolysis under basic conditions. Mitigation includes:
- pH Control: Maintaining neutral to slightly acidic conditions (pH 5–7).
- Short Reaction Times: Using flow systems to limit exposure to aqueous environments.
Byproduct Formation
- Di-substitution: Excess ammonia or prolonged reaction times may yield 3,4-diaminobenzonitrile. Stoichiometric NH₃ and real-time monitoring minimize this.
Emerging Techniques
Photocatalytic Amination
Recent studies explore visible-light-driven amination using Ru or Ir catalysts, enabling room-temperature reactions with 60–75% yields.
Enzymatic Approaches
Nitrilase enzymes selectively convert 3-fluorobenzonitrile derivatives to amines under mild conditions, though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-Amino-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Below is a systematic comparison of 4-Amino-3-fluorobenzonitrile with structurally and functionally related compounds, focusing on molecular properties, substituent effects, and applications.
Structural Isomers
Analysis: Positional isomerism significantly influences electronic properties. For example, the fluorine atom in this compound creates a meta-directing effect, whereas in 4-Amino-2-fluorobenzonitrile, the ortho-F may enhance electrophilic substitution rates.
Derivatives with Additional Substituents
Analysis : Additional fluorine or trifluoromethyl groups enhance electron-withdrawing effects, impacting reaction kinetics. For instance, trifluoromethyl derivatives are often prioritized in drug design for metabolic stability .
Biological Activity
4-Amino-3-fluorobenzonitrile (CAS Number: 63069-50-1) is an organic compound with the molecular formula C7H5FN2. It features a benzene ring substituted with an amino group at the para position and a fluorine atom at the meta position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in agrochemical applications.
The presence of the amino group allows for nucleophilic substitution reactions, while the fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets. The mechanism of action typically involves interactions with specific enzymes or receptors, modulating their activity through binding interactions that may include hydrogen bonding and hydrophobic effects .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have demonstrated its effectiveness against HIV-1 strains, particularly resistant variants. Compounds derived from this compound showed EC50 values (the concentration required to inhibit viral replication by 50%) ranging from 3.60 to 21.5 nM, indicating potent antiviral properties with low cytotoxicity (CC50 values around 155 μM) .
- Inhibition of Receptor Tyrosine Kinases : It has been identified as a potential inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are crucial in angiogenesis and tumor growth. Inhibitors derived from this compound class have shown promise in preclinical studies for cancer treatment .
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of various compounds against HIV-1, derivatives of this compound were evaluated using MT4 cell lines. The results indicated that certain derivatives displayed superior activity against both wild-type and NNRTI-resistant strains, outperforming established antiretroviral drugs .
Case Study 2: Cancer Treatment
A series of receptor tyrosine kinase inhibitors based on the structure of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. These compounds demonstrated significant inhibition of tumor cell proliferation and induced apoptosis in cancer cell lines .
Comparative Analysis
Compound | EC50 (nM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 3.60 - 21.5 | 155 | High |
EFV (Efavirenz) | 186 | Variable | Moderate |
ETR (Etravirine) | 37.9 | Variable | High |
This table illustrates the comparative efficacy of this compound against established antiviral agents, highlighting its potential as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Amino-3-fluorobenzonitrile, and how do they influence experimental design?
- Answer : The compound (CAS 63069-50-1) has a molecular formula of C₇H₅FN₂ (MW 136.13) and a melting point of 87–90°C . Its purity (>98%) and stability under inert gas storage are critical for reproducibility in reactions. The presence of both amino and fluorine groups makes it polar, influencing solvent selection (e.g., DMF or THF for nucleophilic substitutions). Always verify purity via HPLC or NMR before use to avoid side reactions .
Q. What safety protocols are essential when handling this compound?
- Answer : The compound is classified as hazardous (Xi; T) with risks of toxicity (H331, H335) and irritation (H315, H319). Use PPE including nitrile gloves, face shields, and fume hoods. Avoid skin contact and ensure waste is neutralized with acidic solutions before disposal. Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
Q. How is this compound typically synthesized, and what are common pitfalls?
- Answer : A standard route involves Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using precursors like 3-fluoro-4-bromobenzonitrile. Catalysts such as Pd(OAc)₂/XPhos and bases like Cs₂CO₃ are effective . Key pitfalls include incomplete deprotection of the amino group and fluorine displacement under strong basic conditions. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane) and purify via column chromatography .
Advanced Research Questions
Q. How can conflicting NMR signals in this compound derivatives be resolved?
- Answer : Overlapping signals (e.g., in E/Z isomer mixtures) require advanced techniques. Use 2D NMR (¹H-¹³C HSQC) to distinguish coupling patterns. For example, in derivatives like 4h , the (E)-isomer’s vinyl protons show distinct coupling constants (J = 12–16 Hz) vs. (Z)-isomers (J = 6–10 Hz). High-resolution mass spectrometry (HRMS-ESI) further confirms molecular integrity .
Q. What strategies optimize regioselectivity in fluorinated benzonitrile derivatives during functionalization?
- Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the meta position. For amino group modifications, use directing groups (e.g., boronates) or transition-metal catalysts (Pd or Cu) to control site selectivity. Computational modeling (DFT) predicts reaction pathways, reducing trial-and-error in synthesis .
Q. How does this compound serve as a precursor for bioactive molecules?
- Answer : Its amino and nitrile groups enable diverse transformations. For example, coupling with aryl halides yields kinase inhibitors (e.g., derivatives in ). The fluorine atom enhances metabolic stability in drug candidates. Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce side products in multi-step protocols .
Q. What analytical methods validate the structural integrity of fluorinated intermediates under harsh conditions?
- Answer : Combine LC-MS for real-time monitoring with FT-IR to track functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹). For thermal stability, use TGA-DSC to identify decomposition thresholds (>200°C). X-ray crystallography resolves ambiguities in solid-state structures .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Answer : Cross-validate with independent sources (e.g., PubChem, CAS Common Chemistry). For this compound, discrepancies in mp (e.g., 87–90°C vs. vendor-reported ranges) may stem from purity or polymorphic forms. Use DSC to confirm thermal behavior and replicate synthesis under inert conditions .
Q. What methodologies reconcile conflicting reaction yields in fluorobenzonitrile derivatization?
- Answer : Systematic DOE (Design of Experiments) identifies critical variables (e.g., catalyst loading, solvent polarity). For Pd-catalyzed reactions in , yields improved from 50% to 68% by optimizing ligand ratios (XPhos:Pd = 2:1) and reaction time (24h vs. 12h). Statistical tools (ANOVA) validate reproducibility .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 136.13 g/mol | |
Melting Point | 87–90°C | |
Hazard Class | 6.1 (Toxic) | |
Typical Purity | >98% (HPLC) | |
Key NMR Shifts (¹H) | ~6.8–7.5 ppm (aromatic) |
Synthetic Condition | Optimized Parameters | Reference |
---|---|---|
Catalyst System | Pd(OAc)₂/XPhos/Cs₂CO₃ | |
Reaction Temperature | 80–100°C | |
Solvent | Toluene or DMF |
Properties
IUPAC Name |
4-amino-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBRRQWBTWGMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373365 | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-50-1 | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63069-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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